6-Methylnicotinamide
Overview
Description
6-Methylnicotinamide is a derivative of nicotinamide, which itself is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 6-methylnicotinamide, they do provide insights into related compounds and their biological activities. For instance, 1-methylnicotinamide has been shown to stimulate DNA synthesis and cell proliferation in rat liver cells, suggesting a potential physiological role in cell growth through modulation of intracellular NAD levels .
Synthesis Analysis
The synthesis of related compounds such as 6-aminonicotinic acid has been achieved through electroorganic methods, starting from precursors like 5-chloro-2-nitropyridine and involving steps such as electrochemical hydrogenation and carboxylation . Although this does not directly describe the synthesis of 6-methylnicotinamide, it provides a glimpse into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The crystal structure of 6-methylnicotinamide has been determined, revealing a monoclinic crystal system with specific bond lengths and angles. The structure shows no significant differences compared to nicotinamide, suggesting that the methyl group may not have a large electronic effect but could introduce steric effects in coordination chemistry .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 6-methylnicotinamide. However, studies on similar compounds, such as 6-aminonicotinamide, have shown that it can interfere with glycosaminoglycan and proteoglycan biosynthesis, leading to developmental abnormalities in chick embryos . Additionally, 6-aminonicotinamide has been found to inhibit cell growth and nucleotide metabolism, which could be indicative of the types of biochemical interactions that 6-methylnicotinamide might also engage in .
Physical and Chemical Properties Analysis
The physical properties of 6-methylnicotinamide, such as its crystal structure, have been described, including its monoclinic crystal system and the weak hydrogen bonding observed between molecules . The chemical properties, while not directly discussed, can be inferred from studies on related compounds. For example, 6-aminonicotinamide affects nucleotide metabolism and cell growth, suggesting that modifications to the nicotinamide structure can significantly alter its biological activity .
Scientific Research Applications
Anti-inflammatory and Hepatoprotective Properties
- 6-Methylnicotinamide (MNA) has been identified to display anti-inflammatory activity. This property was observed in a study investigating the release of endogenous MNA during murine hepatitis induced by Concanavalin A. The study highlighted the role of interleukin-6 (IL-6) and the energy state of hepatocytes in MNA release during different stages of hepatitis. It was found that early MNA release was IL-6-dependent, linking to the energy deficit/impaired redox status in hepatocytes. In contrast, the late phase MNA release was associated with systemic inflammation rather than IL-6 dependency (Sternak et al., 2015).
Crystal Structure and Coordination Chemistry
- The crystal structure of 6-methylnicotinamide has been a subject of study due to its relevance in crystal engineering and coordination chemistry. A study analyzed its structure to understand its steric effects in coordination chemistry. The hydrogen bonding observed in the structure of 6-methylnicotinamide was particularly noted for its potential implications in further research on metal coordination complexes (Schlenker & Staples, 2002).
Gastroprotective and Vasoprotective Effects
- MNA has shown potent gastroprotective effects against stress-induced gastric lesions. Its action involves the cooperative activity of prostacyclin and calcitonin gene-related peptide in preserving microvascular flow and antioxidizing enzyme activity, which are critical for reducing lipid peroxidation and enhancing gastric mucosal blood flow (Brzozowski et al., 2008).
Antithrombotic Properties
- Studies have indicated that N-methylnicotinamide exhibits antithrombotic properties. One such study in hypertensive rats demonstrated that N-methylnicotinamide could inhibit arterial thrombosis, which was closely linked to the production and release of prostacyclin. This effect was accompanied by platelet inhibition and enhanced fibrinolysis (Mogielnicki et al., 2007).
Enhancement of Exercise Capacity
- In the context of diabetes, MNA has been found to improve endurance exercise capacity. This effect is thought to be associated with improved insulin sensitivity and a reduction in cardiovascular risk factors during exercise. The study on diabetic mice suggested that MNA's benefits in exercise capacity could be due to its pro-prostacyclin activity, rather than directly affecting glycemic control (Przyborowski et al., 2015).
Neuroprotective Effects
- MNA has been explored for its neuroprotective potential. In a study focusing on homocysteine neurotoxicity, nicotinamide and 1-methylnicotinamide were found to reduce neuronal damage. This finding contradicts earlier suggestions that 1-methylnicotinamide might act as an endogenous neurotoxin, instead indicating its potential as a neuroprotective agent (Slomka et al., 2008).
Epigenetic Remodeling in Cancer
- NNMT, an enzyme overexpressed in various cancers and involved in MNA metabolism, has been linked to epigenetic remodeling in cancer cells. By consuming methyl units from S-adenosyl methionine to produce MNA, NNMT alters the epigenetic state of cancer cells, leading to hypomethylated histones and heightened expression of pro-tumorigenic gene products (Ulanovskaya et al., 2013).
properties
IUPAC Name |
6-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDURUAYOKSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219877 | |
Record name | 6-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylnicotinamide | |
CAS RN |
6960-22-1 | |
Record name | 6-Methylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6960-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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